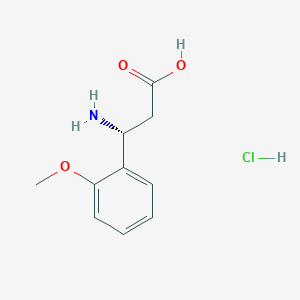![molecular formula C19H16N2O3 B13136132 Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate CAS No. 192227-33-1](/img/structure/B13136132.png)
Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate is a complex organic compound that features a bipyridine moiety linked to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the reaction of 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bipyridine moiety can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in studies involving metal ion interactions with biological molecules.
Industry: Used in catalysis and material science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate involves its ability to act as a ligand, forming stable complexes with metal ions. The bipyridine moiety provides two nitrogen atoms that can coordinate with metal centers, facilitating various catalytic and coordination processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methoxybenzoate: Similar in structure but lacks the bipyridine moiety.
2,2’-Bipyridine: A simpler bipyridine compound without the ester group.
6-Methyl-2,2’-bipyridine: A methyl-substituted bipyridine derivative.
Uniqueness
Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate is unique due to the combination of the bipyridine moiety and the benzoate ester, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
192227-33-1 |
|---|---|
Fórmula molecular |
C19H16N2O3 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
methyl 2-[(6-pyridin-2-ylpyridin-2-yl)methoxy]benzoate |
InChI |
InChI=1S/C19H16N2O3/c1-23-19(22)15-8-2-3-11-18(15)24-13-14-7-6-10-17(21-14)16-9-4-5-12-20-16/h2-12H,13H2,1H3 |
Clave InChI |
YNGAFGKXRHXKMX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1OCC2=NC(=CC=C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)

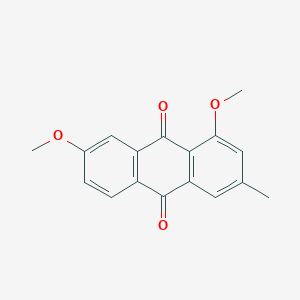

![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)

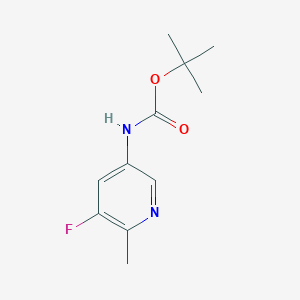
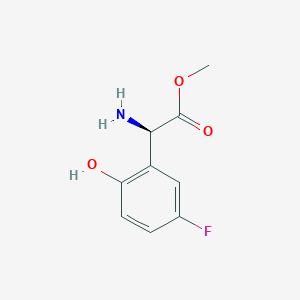

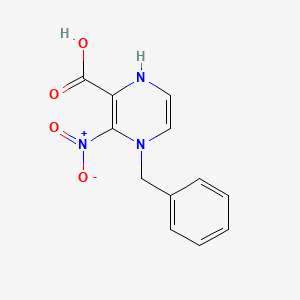
![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)

